2-(Boc-amino)-3,3-diphenyl-1-propanol chemical properties
2-(Boc-amino)-3,3-diphenyl-1-propanol chemical properties
Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Properties, Synthesis, and Applications of a Bulky Chiral Scaffold Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Hydrophobic Anchor
2-(Boc-amino)-3,3-diphenyl-1-propanol (often referred to as Boc-3,3-diphenylalaninol ) is a specialized chiral building block used extensively in peptidomimetic drug design. Structurally derived from 3,3-diphenylalanine, this molecule features a bulky, lipophilic
Its primary utility lies in its ability to mimic the transition states of proteolytic enzymes or to serve as a "hydrophobic anchor" in G-protein coupled receptor (GPCR) ligands. The geminal diphenyl group restricts conformational freedom, often enhancing the potency and selectivity of bioactive molecules by locking them into active conformations.
Chemical Identity & Physical Profile[1][2][3][4][5]
This compound is an intermediate, often synthesized in situ or isolated as a stable white solid. Below are the calculated and observed physicochemical parameters.
Table 1: Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | tert-butyl (1-hydroxy-3,3-diphenylpropan-2-yl)carbamate |
| Common Name | Boc-3,3-diphenylalaninol; Boc-Dip-ol |
| Molecular Formula | |
| Molecular Weight | 327.42 g/mol |
| CAS Number | Not widely listed; derived from CAS 143060-31-5 (Acid precursor) |
| Physical State | White to off-white crystalline solid |
| Solubility | High: DCM, MeOH, EtOAc, DMSO. Low: Water, Hexanes. |
| Chirality | Typically available as the ( |
| Calculated LogP | ~3.8 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 2 Donors (NH, OH) / 3 Acceptors (C=O, O-tBu, OH) |
Synthesis & Production Methodologies
The synthesis of 2-(Boc-amino)-3,3-diphenyl-1-propanol is most reliably achieved through the chemoselective reduction of its parent amino acid, Boc-3,3-diphenylalanine . Direct reduction of the carboxylic acid in the presence of the carbamate (Boc) and the steric bulk of the diphenyl group requires careful reagent selection to prevent racemization or over-reduction.
Protocol: Mixed Anhydride Reduction
Rationale: This method avoids the use of Lithium Aluminum Hydride (LiAH), which can attack the Boc urethane linkage. The Isobutyl Chloroformate/Sodium Borohydride method is mild, scalable, and preserves optical purity.
Step-by-Step Methodology
-
Activation (Mixed Anhydride Formation):
-
Dissolve Boc-3,3-diphenylalanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under nitrogen.
-
Cool the solution to -15°C (ice/salt bath).
-
Add N-Methylmorpholine (NMM) (1.1 eq) followed dropwise by Isobutyl Chloroformate (IBCF) (1.1 eq).
-
Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes.
-
-
Reduction:
-
Prepare a solution of Sodium Borohydride (NaBH
) (2.5 eq) in water (minimal volume) or suspend in THF. -
Add the borohydride solution to the mixed anhydride mixture at -15°C. Caution: Hydrogen gas evolution.
-
Allow the reaction to warm to 0°C over 1 hour.
-
-
Quench & Workup:
-
Quench with 1M KHSO
or saturated NH Cl (carefully, to decompose excess borohydride). -
Extract with Ethyl Acetate (3x) .
-
Wash combined organics with NaHCO
(sat.), Water, and Brine. -
Dry over anhydrous Na
SO and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO
, typically 30-50% EtOAc in Hexanes).
-
Visualization: Synthesis Pathway
Caption: Chemoselective reduction pathway preserving the Boc-protecting group and stereocenter.
Chemical Reactivity & Transformations
The utility of 2-(Boc-amino)-3,3-diphenyl-1-propanol stems from the differential reactivity of its functional groups. The primary alcohol is a "handle" for further chain extension, while the Boc group protects the amine until the final assembly stages.
A. Oxidation to Aldehyde (The "Statine" Route)
The corresponding aldehyde (Boc-3,3-diphenylalaninal) is a critical intermediate for synthesizing transition-state inhibitors (e.g., hydroxyethylamines).
-
Preferred Method: Dess-Martin Periodinane (DMP) or Swern Oxidation .
-
Expert Note: Due to the bulky
-diphenyl group, steric hindrance can slow down oxidation. DMP is often preferred over Swern to avoid the low temperatures and potential epimerization associated with base addition in Swern protocols.
B. Conversion to Leaving Groups
To substitute the alcohol with nucleophiles (e.g., azides, thiols, or other amines), the hydroxyl group must be activated.
-
Mesylation: Reaction with Methanesulfonyl chloride (MsCl) and TEA in DCM yields the mesylate.
-
Reactivity Warning: The bulky diphenyl group adjacent to the reaction center can retard S
2 substitutions. Higher temperatures or polar aprotic solvents (DMF) may be required compared to standard phenylalanine derivatives.
C. Acidic Deprotection
Removal of the Boc group exposes the primary amine.
-
Conditions: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:1).
-
Stability: The diphenyl moiety is stable to these acidic conditions.
Visualization: Downstream Applications
Caption: Divergent synthetic pathways from the alcohol scaffold.
Applications in Drug Discovery[6][7][8]
HIV Protease & Renin Inhibitors
The 3,3-diphenyl moiety is a bioisostere for the benzyl side chain of phenylalanine but with significantly higher hydrophobicity and steric bulk. This is crucial in designing inhibitors for aspartyl proteases (like HIV protease or Renin), where the inhibitor must fill a large hydrophobic S1 or S1' pocket to achieve nanomolar affinity.
GPCR Ligands (Substance P / NK1)
The diphenyl motif is a "privileged structure" in Neurokinin-1 (NK1) receptor antagonists. The alcohol can be converted into an ether or amine linkage to attach to quinuclidine or piperidine cores, providing the necessary aromatic interactions within the receptor binding site.
Conformational Constraint
In peptide engineering, replacing Phenylalanine with 3,3-Diphenylalanine (via the alcohol intermediate) restricts the rotation of the side chain (
Handling, Stability & Safety
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). While the Boc group is stable, the primary alcohol can slowly oxidize if exposed to air and light over prolonged periods.
-
Safety:
-
GHS Classification: Irritant (Skin/Eye).[1]
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Solvent Compatibility: Avoid prolonged exposure to strong acids (unless deprotecting) or strong bases (potential carbamate hydrolysis).
-
References
-
Preparation of Boc-Amino Alcohols (Mixed Anhydride Method)
- Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-t-Butoxycarbonyl Amino Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.
-
Synthesis of 3,3-Diphenylalanine Derivatives
-
Oxidation of N-Protected Amino Alcohols
- Jurczak, J., et al. "Oxidation of N-protected -amino alcohols to -amino aldehydes." Chemical Reviews, vol. 89, no. 1, 1989.
-
Application in Protease Inhibitors (Diphenylalanine Scaffold)
-
Kempf, D. J., et al. "Symmetry-based inhibitors of HIV protease." Journal of Medicinal Chemistry, vol. 36, no. 3, 1993.[4] (Contextual reference for bulky hydrophobic P1/P1' ligands).
-
Sources
- 1. 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 269698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-(Boc-amino)-3-phenyl-1-propanol 98 66605-57-0 [sigmaaldrich.com]
- 3. Boc-D-3,3-Diphenylalanine | C20H23NO4 | CID 7019136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-(Boc-アミノ)-1-プロパノール 98%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
